molecular formula C16H15N3O6 B14535653 Propyl 4-(2,4-dinitroanilino)benzoate CAS No. 62276-03-3

Propyl 4-(2,4-dinitroanilino)benzoate

Cat. No.: B14535653
CAS No.: 62276-03-3
M. Wt: 345.31 g/mol
InChI Key: UVVVWXCVXMWWKT-UHFFFAOYSA-N
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Description

Propyl 4-(2,4-dinitroanilino)benzoate is a synthetic organic compound of significant interest in advanced materials research. This molecule is conceptualized as a derivative that combines a benzoate ester with a 2,4-dinitroaniline moiety, a structure known for its electron-accepting and chromophoric properties. Its primary research applications are anticipated in the field of organic electronics and nonlinear optics (NLO), where such compounds are often investigated for their potential in developing novel semiconductors, light-emitting diodes, and optical switching devices due to possible intramolecular charge transfer. The 2,4-dinitroaniline component is a well-documented intermediate in the synthesis of dyes, pigments, and dispersants, suggesting this compound may also hold value for studying new colorants or organic pigments. Furthermore, given that dinitroaniline derivatives like pendimethalin and oryzalin are known for their herbicidal activity through microtubule disruption, this compound could serve as a novel chemical entity in biochemical and agrochemical research for exploring new mechanisms of action or for use as a molecular probe. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, considering the potential reactivity of the nitro and aniline functional groups.

Properties

CAS No.

62276-03-3

Molecular Formula

C16H15N3O6

Molecular Weight

345.31 g/mol

IUPAC Name

propyl 4-(2,4-dinitroanilino)benzoate

InChI

InChI=1S/C16H15N3O6/c1-2-9-25-16(20)11-3-5-12(6-4-11)17-14-8-7-13(18(21)22)10-15(14)19(23)24/h3-8,10,17H,2,9H2,1H3

InChI Key

UVVVWXCVXMWWKT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Dinitroaniline: Precursor Preparation

The 2,4-dinitroaniline moiety is a critical intermediate. Two primary methods dominate its synthesis:

Ammonolysis of 1-Chloro-2,4-Dinitrobenzene

Procedure :

  • Reactants : 1-Chloro-2,4-dinitrobenzene (1.0 equiv), 28% ammonia solution (3.0 equiv), water.
  • Conditions : High-pressure reactor, 95–105°C, 3–4 hours, 3.0–4.0 atm pressure.
  • Workup : Neutralization with HCl, filtration, and drying.
  • Yield : 98% purity, 99% conversion.

Electrophilic Nitration of Protected Aniline

Procedure :

  • Protection : Acetylation of aniline to form acetanilide.
  • Nitration : Sequential nitration using HNO₃/H₂SO₄ at 0–5°C, followed by deprotection.
  • Yield : 85–90%.

Key Routes to Propyl 4-(2,4-Dinitroanilino)benzoate

Nucleophilic Aromatic Substitution (NAS)

Route : Direct coupling of 2,4-dinitroaniline with propyl 4-fluorobenzoate.
Mechanism : Fluoride displacement by the amine under basic conditions.

Procedure :

  • Reactants : 2,4-Dinitroaniline (1.0 equiv), propyl 4-fluorobenzoate (1.1 equiv).
  • Conditions : DMSO, diazabicycloundecene (DBU, 1.2 equiv), 90°C, 12 hours.
  • Workup : Precipitation in water, filtration, recrystallization (ethanol).
  • Yield : 72–78%.

Advantages : Single-step coupling avoids intermediate isolation.

Two-Step Esterification-Coupling Approach

Step 1: Synthesis of 4-(2,4-Dinitroanilino)benzoic Acid

Procedure :

  • Reactants : 2,4-Dinitroaniline (1.0 equiv), 4-chlorobenzoic acid (1.05 equiv).
  • Conditions : K₂CO₃ (2.0 equiv), DMF, 80°C, 8 hours.
  • Yield : 85–90%.
Step 2: Esterification with Propanol

Procedure :

  • Reactants : 4-(2,4-Dinitroanilino)benzoic acid (1.0 equiv), propanol (5.0 equiv).
  • Catalyst : H₂SO₄ (0.5% w/w), reflux, 6 hours.
  • Alternative : Solid acid catalyst (e.g., SnO₂, 120°C, 4 hours).
  • Yield : 88–92%.

Advantages : High purity; scalable for industrial production.

Comparative Analysis of Methods

Parameter NAS Route Esterification-Coupling
Steps 1 2
Total Yield 72–78% 75–83%
Purity (HPLC) ≥97% ≥99%
Key Challenge Solvent toxicity (DMSO) Acid handling (H₂SO₄)
Scalability Moderate High

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMSO, DMF) enhance NAS reactivity but require post-reaction neutralization.
  • Esterification : Toluene or xylene minimizes side reactions.

Catalytic Systems

  • Palladium-based catalysts improve coupling efficiency in NAS but increase cost.
  • Solid acids (e.g., sulfonated graphene) reduce corrosion risks in esterification.

Temperature Control

  • NAS: 90–100°C optimizes kinetics without decomposition.
  • Esterification: Reflux (~120°C) ensures rapid equilibration.

Challenges and Solutions

Regioselectivity in Nitration

  • Issue : Uncontrolled nitration leads to byproducts (e.g., 3-nitro isomers).
  • Solution : Stepwise nitration with HNO₃/AcOH at 0°C.

Purification of Nitro Compounds

  • Issue : Explosivity risks during distillation.
  • Solution : Recrystallization from ethanol/water mixtures.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(2,4-dinitroanilino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Reduction: Produces 4-(2,4-diaminoanilino)benzoate.

    Hydrolysis: Produces benzoic acid and propanol.

Scientific Research Applications

Propyl 4-(2,4-dinitroanilino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 4-(2,4-dinitroanilino)benzoate involves its interaction with specific molecular targets. The nitro groups on the aromatic ring can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or other biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Ester Chain Backbone Key Substituents Reactivity/Applications
This compound Propyl Aromatic 2,4-Dinitroanilino Potential enzyme inhibitor
Ethyl 4-(dimethylamino)benzoate Ethyl Aromatic Dimethylamino High resin polymerization
4-(2,4-Dinitroanilino)butanoate Butyl Aliphatic 2,4-Dinitroanilino Plasmodium inhibitor (ΔG = -8.149 kcal/mol)

Substituent Effects on Physicochemical Properties

  • Nitro vs.
  • Melting Points : While direct data for the target compound are unavailable, sulfonamide-substituted benzoates (e.g., compound 17 in ) melt at 129–130°C, suggesting nitro groups may increase melting points via intermolecular interactions .

Q & A

Q. What are the standard synthetic routes for Propyl 4-(2,4-dinitroanilino)benzoate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification of 4-(2,4-dinitroanilino)phenol (CAS 119-15-3) with propyl 4-hydroxybenzoate. A common method involves refluxing the phenol derivative with propyl bromide or propyl tosylate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or acetone. Optimization includes adjusting reaction time (4–12 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2 phenol to propylating agent) to maximize yield . Post-reaction purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

Key characterization methods:

  • FTIR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and nitro group (asymmetric stretching at ~1520 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) should show propyl ester protons (δ 0.9–1.2 ppm for CH₃, δ 1.6 ppm for CH₂, δ 4.2 ppm for OCH₂), aromatic protons (δ 7.5–8.5 ppm), and NH (δ 10–11 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peak (calculated MW: ~333.28 g/mol) .
  • X-ray Crystallography : For definitive confirmation of molecular geometry, as demonstrated in structurally similar benzoate esters .

Q. What are the primary research applications of this compound in biological and materials science?

The compound’s nitroanilino group enables applications in:

  • Biological Tagging : Analogous to 4-(2,4-dinitroanilino)phenol (Disperse Yellow 1), it can label amino groups in peptides or proteins via nucleophilic substitution, aiding in tracking biomolecular interactions .
  • Dye-Sensitized Solar Cells (DSSCs) : The nitro group enhances electron-withdrawing capacity, improving charge transfer in photoactive layers .
  • Polymer Chemistry : As a monomer for synthesizing conjugated polymers with optoelectronic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

Solubility discrepancies often arise from varying solvent polarities and hydrogen-bonding capacities. For example:

  • Polar aprotic solvents (DMF, DMSO) : High solubility due to strong dipole interactions with nitro and ester groups .
  • Non-polar solvents (hexane) : Low solubility, requiring sonication or heating .
    Methodological recommendations:
    • Use Hansen solubility parameters to predict solvent compatibility.
    • Employ UV-Vis spectrophotometry (λmax ~350–400 nm) to quantify solubility limits .
    • Cross-validate with computational tools like COSMO-RS for theoretical solubility modeling .

Q. What experimental strategies mitigate thermal degradation during the synthesis of this compound?

Thermal instability of the nitroanilino group necessitates:

  • Controlled Reflux Conditions : Use lower temperatures (≤100°C) with a Dean-Stark trap to remove water and prevent hydrolysis .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidative degradation .
  • Post-Synthesis Stabilization : Add antioxidants (e.g., BHT) during purification or store the compound in amber vials at –20°C .

Q. How can researchers address conflicting spectroscopic data for this compound in different matrices?

Matrix effects (e.g., solvent polarity, pH) alter spectral profiles. Solutions include:

  • Standardized Solvent Systems : Use DMSO-d₆ for NMR to ensure consistency .
  • pH Control : Adjust to neutral pH (6–8) to stabilize the nitroanilino group and minimize tautomerization .
  • Advanced Spectral Deconvolution : Apply Gaussian fitting to overlapping peaks in FTIR or UV-Vis spectra .

Q. What are the challenges in quantifying this compound in complex mixtures, and how can they be overcome?

Co-elution with impurities in HPLC or GC analyses is common. Methodological improvements:

  • HPLC : Use a C18 column with a gradient mobile phase (acetonitrile/water + 0.1% formic acid) and detect at 254 nm .
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective quantification in biological matrices .
  • Calibration Standards : Prepare in the same matrix as samples to correct for matrix effects .

Methodological Notes

  • Safety : The nitro group poses explosion risks under high heat or friction. Follow OSHA guidelines for handling energetic compounds .
  • Data Reproducibility : Document solvent batch numbers and humidity levels, as hygroscopic solvents can alter reaction kinetics .

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